Tenfold Higher Systemic Exposure vs. Parent Paroxetine Enables Definitive Pharmacokinetic Profiling
Following a single 20-mg oral dose of paroxetine in healthy volunteers (n=9), the mean peak plasma concentration (Cmax) of HM paroxetine (the target compound) was 92.40 µg/L, compared to 8.60 µg/L for the parent drug paroxetine—a 10.7-fold higher systemic exposure [1]. This tenfold ratio was maintained across the entire time-concentration curve. Such a pronounced concentration differential dictates that bioanalytical calibration ranges and sensitivity requirements must be independently validated for the metabolite; a method calibrated solely for paroxetine (working range 0.75–100 µg/L) cannot be directly applied to the metabolite (validated range 5–100 µg/L) without demonstrating acceptable accuracy and precision at the higher concentration end [1].
| Evidence Dimension | Plasma Cmax after single 20 mg oral paroxetine dose |
|---|---|
| Target Compound Data | 92.40 µg/L (HM paroxetine) |
| Comparator Or Baseline | 8.60 µg/L (paroxetine parent drug) |
| Quantified Difference | 10.7-fold higher Cmax for the metabolite |
| Conditions | Healthy male volunteers; single oral dose 20 mg; plasma hydrolysis followed by LC-ESI-ion trap MS; Segura et al. 2003. |
Why This Matters
Procurement of the authentic metabolite standard is essential for establishing validated calibration ranges that reflect the true in vivo concentration ratio—relying on parent drug calibrators alone would introduce systematic quantification error in pharmacokinetic studies.
- [1] Segura M, Ortuño J, Farré M, Pacifici R, Pichini S, Joglar J, Segura J, de la Torre R. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by HPLC/ESI-ion trap MS. Rapid Commun Mass Spectrom. 2003;17(13):1455-1461. doi:10.1002/rcm.1067. PMID: 12820211. View Source
